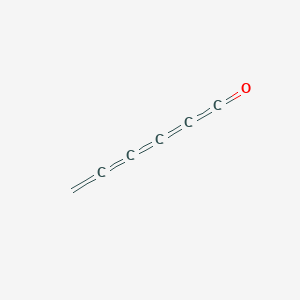
Hexapentaen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexapentaen-1-one is an organic compound with the molecular formula C6H2O . It is characterized by a linear arrangement of six carbon atoms connected by alternating double bonds, ending with a carbonyl group (C=O) at one end. This structure gives it unique chemical properties and reactivity, making it an interesting subject of study in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexapentaen-1-one can be synthesized through various methods. One common approach involves the elimination of α-bromo-cyclopentanone using lithium carbonate. Another method includes Claisen condensation-decarboxylation-isomerization cascades of unsaturated diesters . Additionally, the acid-catalyzed dehydration of cyclopentanediols can afford this compound .
Industrial Production Methods: Industrial production of this compound typically involves chemical vapor deposition (CVD) techniques, where precise control over temperature and pressure conditions is crucial to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions: Hexapentaen-1-one undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the carbonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexapentaen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of hexapentaen-1-one involves its ability to participate in conjugate addition reactions due to the presence of the carbonyl group and the conjugated double bonds. This allows it to interact with various molecular targets and pathways, making it a versatile compound in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Hexapentaen-1-one can be compared with other similar compounds such as:
Cyclopentenone: Contains a five-membered ring with a carbonyl group.
Cyclohexenone: Contains a six-membered ring with a carbonyl group.
Cycloheptenone: Contains a seven-membered ring with a carbonyl group.
Uniqueness: this compound’s linear structure with alternating double bonds and a terminal carbonyl group sets it apart from these cyclic compounds, giving it distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
63766-92-7 |
|---|---|
Molekularformel |
C6H2O |
Molekulargewicht |
90.08 g/mol |
InChI |
InChI=1S/C6H2O/c1-2-3-4-5-6-7/h1H2 |
InChI-Schlüssel |
KWIVJZXGXHTKGN-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=C=C=C=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


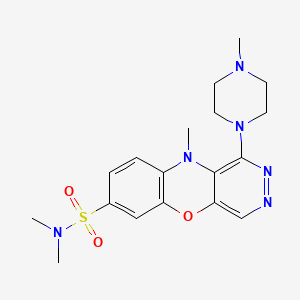
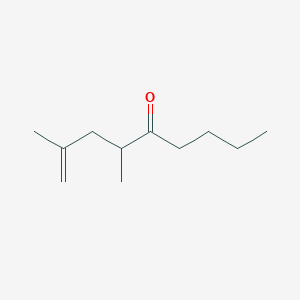
![2-{[(E)-1,3-benzodioxol-5-ylmethylidene]amino}benzoic acid](/img/structure/B14507243.png)
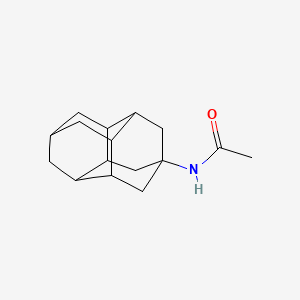
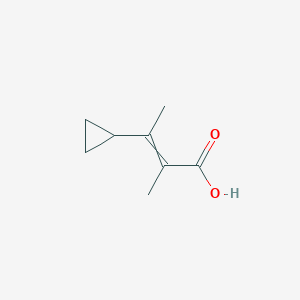

arsane](/img/structure/B14507262.png)
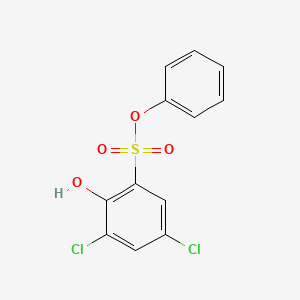
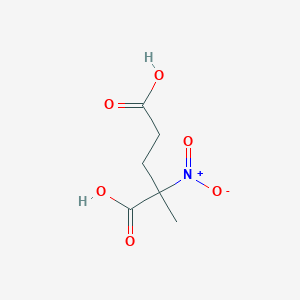
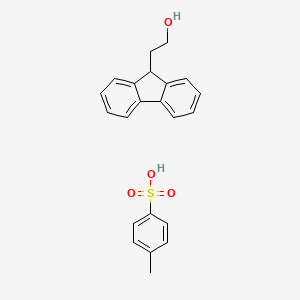
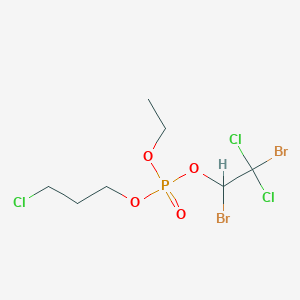
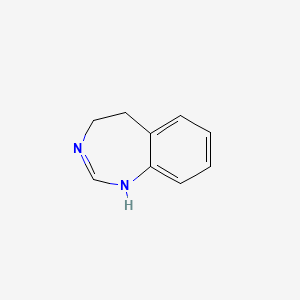

![N-[4-(Dipropylamino)phenyl]-L-leucinamide](/img/structure/B14507298.png)
